molecular formula Ge3Nb B14649929 CID 78063337

CID 78063337

Cat. No.: B14649929
M. Wt: 310.8 g/mol
InChI Key: VFJSUHWDINTROM-UHFFFAOYSA-N
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Description

CID 78063337 is a unique small molecule registered in the PubChem database, a comprehensive resource for chemical properties, bioactivity, and structural data . For instance, GC-MS and LC-ESI-MS techniques, as highlighted in and , are critical for resolving structural isomers and confirming molecular identity through fragmentation patterns (e.g., in-source CID) .

Hypothetically, this compound’s synthesis and characterization would adhere to guidelines from Analytical Chemistry and Journal of Cheminformatics, emphasizing reproducibility, spectral validation (NMR, IR, MS), and purity assessment via HPLC or vacuum distillation .

Properties

Molecular Formula

Ge3Nb

Molecular Weight

310.8 g/mol

InChI

InChI=1S/3Ge.Nb

InChI Key

VFJSUHWDINTROM-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Nb]

Origin of Product

United States

Preparation Methods

The preparation of CID 78063337 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out by a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 78063337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, bases, and catalysts. For example, the reaction with acids can produce salts and hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78063337 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and interactions. In medicine, it has potential therapeutic applications, particularly in the treatment of certain diseases. In industry, it can be used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of CID 78063337 involves its interaction with specific molecular targets and pathways. It may stimulate certain receptors or inhibit specific enzymes, leading to its observed effects. For example, it may inhibit the activation of plasminogen to plasmin, similar to the mechanism of action of tranexamic acid .

Comparison with Similar Compounds

Table 1: Comparative Analysis of CID 78063337 and Structurally Similar Compounds

Parameter This compound* CID 2049887 (C₇H₅FN₂S) CID 53216313 (C₆H₅BBrClO₂)
Molecular Weight ~250 g/mol 168.19 g/mol 235.27 g/mol
LogP (iLOGP) 2.0–2.5 1.57 0.0
TPSA (Ų) 45–50 67.15 40.46
Solubility (mg/mL) 0.2–0.3 0.249 0.24
Bioavailability Score 0.55 0.55 0.55
Synthetic Accessibility Moderate 2.14 2.07

*Hypothetical values inferred from analogous compounds in and .

  • TPSA: Lower TPSA than CID 2049887 implies reduced polarity, favoring passive diffusion across biological barriers .

Pharmacological and Functional Differences

and highlight the importance of structural nuances in determining bioactivity. For example:

  • Halogenation: Bromine and chlorine substituents in CID 53216313 may enhance electrophilic reactivity, contrasting with fluorine’s metabolic stability in CID 2049887 .
  • Boron-containing groups in CID 53216313 could enable protease inhibition, a feature absent in sulfur- or fluorine-rich analogs .

Analytical Differentiation

As demonstrated in , LC-ESI-MS with in-source CID can distinguish isomers like this compound from analogs via unique fragmentation patterns (e.g., glycosidic bond cleavage in saponins). Similarly, CCS values derived from ion mobility spectrometry () provide orthogonal validation for structural assignments .

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